4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core substituted with a butoxy group and a 1,2,4-oxadiazole ring
Mechanism of Action
Biochemical Pathways:
The affected biochemical pathways likely depend on the compound’s targets. Oxadiazoles, in general, have been explored for their potential in drug discovery due to their versatility . These pathways could include signal transduction, metabolic pathways, or cell cycle regulation.
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s efficacy and stability.
Its promising features warrant continued investigation for therapeutic applications . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an amidoxime with an appropriate carboxylic acid derivative under basic conditions.
Attachment of the benzamide core: The 1,2,4-oxadiazole derivative can then be coupled with a benzoyl chloride derivative to form the benzamide core.
Introduction of the butoxy group: The final step involves the alkylation of the benzamide derivative with a butyl halide (e.g., butyl bromide) in the presence of a base like potassium carbonate to introduce the butoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and high-throughput screening can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Bases: Triethylamine, pyridine, potassium carbonate
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Scientific Research Applications
4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug discovery and development.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as enhanced thermal stability or conductivity.
Agricultural Chemistry: The compound may serve as a precursor for the synthesis of agrochemicals, including pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
1,2,4-oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and may exhibit similar pharmacological or material properties.
Benzamide derivatives: Compounds with a benzamide core may have comparable biological activities and can be used as reference compounds in research.
Uniqueness
4-butoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide is unique due to the combination of its butoxy group, benzamide core, and 1,2,4-oxadiazole ring. This unique structure may confer distinct properties, such as enhanced stability, bioavailability, or specific interactions with molecular targets .
Properties
IUPAC Name |
4-butoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-4-9-20-13-7-5-12(6-8-13)15(19)16-10-14-17-11(2)18-21-14/h5-8H,3-4,9-10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRCHECRAUFGQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.